An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1H-pyrazole
Introduction: The Strategic Importance of 3-(3-Bromophenyl)-1H-pyrazole
In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities. The specific compound, 3-(3-Bromophenyl)-1H-pyrazole, represents a strategically important building block. The incorporation of a bromophenyl group at the 3-position provides a key reactive handle for synthetic elaboration through cross-coupling reactions, while also modulating the molecule's electronic and lipophilic character.[1] This guide offers an in-depth analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary for its effective application. Understanding these properties is paramount as they directly govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic fate. This document moves beyond a simple data sheet, explaining the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization.
Section 1: Core Molecular and Physical Characteristics
The fundamental identity and basic physical properties of a compound are the cornerstones of its characterization. These data points are essential for sample verification, purity assessment, and predicting its behavior in various physical states.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [2][3] |
| Molecular Weight | 223.07 g/mol | [2][3] |
| CAS Number | 149739-65-1 | [2][3] |
| Appearance | White to off-white solid; Pale yellow needles | [1][2] |
| Melting Point (°C) | 71-78 °C | [2][3] |
The observed melting point range is indicative of typical purity levels for commercially available research-grade material. A narrower range would suggest higher purity.
Section 2: Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. Poor solubility can severely hamper drug development, leading to unreliable in vitro data and challenges in formulation.[4] While 3-(3-Bromophenyl)-1H-pyrazole is known to be soluble in organic solvents like DMSO and ethanol, its aqueous solubility requires precise, quantitative measurement.[1] The gold-standard approach for this is the determination of thermodynamic equilibrium solubility.
Rationale for Method Selection
Kinetic solubility assays, while high-throughput, can often overestimate solubility due to the formation of supersaturated solutions, especially when predissolving in DMSO.[5] For a foundational understanding required in lead optimization and pre-formulation, the Thermodynamic Shake-Flask Method is superior. It measures the true equilibrium of a compound's dissolved and solid states, providing a definitive value for saturation solubility (Sₐ).[6][7]
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation: Accurately weigh approximately 1-2 mg of solid 3-(3-Bromophenyl)-1H-pyrazole into a glass vial.[6]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the vial.[6]
-
Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[4][7] Causality: 24 hours is typically sufficient for most compounds to reach a state where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. To remove all undissolved solids, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.[7] Trustworthiness: This step is critical. Failure to completely remove solid material is the most common source of erroneously high solubility values.
-
Quantification: Prepare a calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute an aliquot of the clear, filtered aqueous supernatant with the same organic solvent and analyze by HPLC-UV.[4]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its HPLC peak area to the standard curve. The resulting concentration is the thermodynamic solubility in µg/mL or µM.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for pKa determination via potentiometry.
Section 4: Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more biologically relevant.
Rationale for Method Selection
The Shake-Flask Method is the internationally recognized "gold standard" for LogP/D determination (OECD Guideline 107). [8][9]It is a direct measurement of the partitioning equilibrium and, despite being lower throughput than chromatographic methods, its accuracy is unparalleled when performed correctly. [8]
Predicted Lipophilicity
While experimental determination is definitive, computational models provide a useful estimate. For halogenated phenylpyrazole analogs, predicted LogP (XLogP3) values are typically in the range of 2.7 to 3.2, suggesting that 3-(3-Bromophenyl)-1H-pyrazole is a moderately lipophilic compound. [10][11][12]
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled. [13][14]Causality: Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). [13]3. Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_w) and n-octanol (C_o) layers using a validated HPLC-UV method. [14]Trustworthiness: Quantifying both phases provides a self-validating system. A mass balance calculation should confirm that the total amount of compound recovered from both phases matches the initial amount added.
-
Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio: LogD = log₁₀(C_o / C_w)
Logical Relationship for Lipophilicity Assessment
Caption: Key relationships in LogD determination.
Section 5: Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections describe the expected spectral features for 3-(3-Bromophenyl)-1H-pyrazole based on its structure and data from close analogs. [3][15][16][17]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole and bromophenyl protons.
-
Pyrazole Protons: Two signals are expected for the pyrazole ring protons (H4 and H5), likely appearing as doublets due to coupling with each other. A broad singlet for the N-H proton will also be present, typically downfield, and its chemical shift can be concentration-dependent.
-
Bromophenyl Protons: The meta-substituted bromophenyl ring will exhibit a complex multiplet pattern for its four aromatic protons. A singlet-like signal for the proton between the two bromo-substituents (at C2' position) and three other signals in the aromatic region are expected.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework.
-
Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, C5). The carbon attached to the bromophenyl group (C3) will be significantly downfield. [15]* Bromophenyl Carbons: Six signals are expected for the bromophenyl ring. The carbon atom directly bonded to the bromine (C3') will show a characteristic chemical shift, and its intensity may be lower due to the quadrupolar effect of the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The M and M+2 peaks will have a nearly 1:1 intensity ratio, providing definitive evidence for the presence of bromine.
-
Predicted m/z Values:
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.9865 |
| [M+Na]⁺ | 244.9685 |
| [M-H]⁻ | 220.9720 |
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